2-(3-Bromophenyl)-1,4-dioxane
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Overview
Description
2-(3-Bromophenyl)-1,4-dioxane is an organic compound that features a bromophenyl group attached to a 1,4-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1,4-dioxane typically involves the reaction of 3-bromophenol with 1,4-dioxane under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1,4-dioxane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, influencing their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-1,3-dioxane
- 2-(3-Bromophenyl)-1,4-dioxane
- 2-(3-Bromophenyl)-1,2-dioxane
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,4-dioxane |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10H,4-5,7H2 |
InChI Key |
IFLIJQVSCRICPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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